![molecular formula C13H11NO B12430700 N-cinnamoylazole](/img/structure/B12430700.png)
N-cinnamoylazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cinnamoylazole is an organic compound that belongs to the class of cinnamoyl derivatives It is characterized by the presence of a cinnamoyl group attached to an azole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cinnamoylazole can be synthesized through several methods. One common approach involves the reaction of cinnamoyl chloride with an azole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of cinnamic acid and an azole in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cinnamoylazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The azole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
N-Cinnamoylazole and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds with a cinnamoyl structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial effects of N-alkylimidazolium salts functionalized with cinnamic acid, showing a correlation between alkyl chain length and antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Cinnamoyl Derivatives
Compound | Target Bacteria | MIC (µM) | Activity Type |
---|---|---|---|
This compound | S. aureus | 672.83 | Bactericidal |
This compound | E. coli | 789.19 | Bactericidal |
Butyl Cinnamate | Candida albicans | 626.62 | Bactericidal |
Cancer Therapeutics
This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of cinnamic acid could inhibit tumor growth by affecting metabolic pathways and inducing reactive oxygen species (ROS) production . The structural characteristics of these compounds allow them to interact with cellular targets, making them potential candidates for developing new anticancer agents.
Case Study: Induction of Apoptosis
- Objective: To evaluate the effect of this compound on colorectal cancer cells.
- Findings: Treatment led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting its utility as a chemotherapeutic agent.
Food Preservation
The antimicrobial properties of this compound extend to food preservation, where it can be utilized as a natural preservative. Its effectiveness against spoilage microorganisms makes it a suitable candidate for enhancing food safety and extending shelf life .
Table 2: Efficacy of this compound in Food Preservation
Food Type | Microorganism | Concentration (mg/mL) | Effectiveness (%) |
---|---|---|---|
Meat | Listeria monocytogenes | 0.5 | 85 |
Dairy | Escherichia coli | 0.3 | 90 |
Nanotechnology Applications
This compound has been explored in the field of nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The compound's interactions with metal ions can form metal-polyphenol networks that enhance the stability and bioavailability of therapeutic agents .
Case Study: Polyphenol-Containing Nanoparticles
- Objective: To synthesize nanoparticles using this compound for targeted drug delivery.
- Results: Enhanced drug loading capacity and controlled release profiles were observed, indicating its potential in cancer therapy.
Mechanism of Action
The mechanism of action of N-cinnamoylazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl derivatives: Compounds like cinnamoyl chloride and cinnamic acid share structural similarities with N-cinnamoylazole.
Azole derivatives: Compounds such as imidazole and triazole have similar azole rings.
Uniqueness
This compound is unique due to its combined cinnamoyl and azole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these groups .
Biological Activity
N-Cinnamoylazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound is derived from the azole class of compounds, which are characterized by a five-membered ring containing at least one nitrogen atom. The synthesis of N-cinnamoylazoles typically involves the reaction of azoles with cinnamic acid derivatives through Michael addition reactions, leading to various substituted chroman-2-ones and benzofuran derivatives .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated a series of cinnamic acid derivatives, including this compound, for their antifungal and antibacterial activities. The minimum inhibitory concentration (MIC) values were determined against various pathogens:
Compound | MIC (µM) | Activity Type |
---|---|---|
This compound | 450 | Antifungal |
Benzyl Cinnamate | 537.81 | Antibacterial |
Decyl Cinnamate | 550.96 | Antibacterial |
Butyl Cinnamate | 626.62 | Antifungal |
The results demonstrated that this compound had a promising MIC value of 450 µM against Candida albicans, indicating its potential as an antifungal agent .
The mechanism by which this compound exerts its antimicrobial effects involves direct interaction with ergosterol in fungal membranes. This interaction disrupts membrane integrity and inhibits ergosterol synthesis, crucial for fungal cell viability .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, which suggests potential therapeutic applications in inflammatory diseases. The compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS) .
Anticancer Activity
This compound's anticancer potential has also been explored. Research showed that it induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activated caspase pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Case Study: Breast Cancer Cell Lines
A specific case study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Properties
IUPAC Name |
3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBNIVZHWCOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.